4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene, also known as 4,8-bis(2-butyloctoxy)thieno2,3-fIt is known to be used in the field of organic electronics, particularly in the fabrication of organic photovoltaics .
Mode of Action
The compound’s mode of action is primarily through its interaction with light and other materials in an organic photovoltaic cell . It is known to have a broad visible absorption spectrum, which allows it to absorb a wide range of light frequencies . This absorption of light energy can then be used to generate electricity in a photovoltaic cell .
Biochemical Pathways
Instead, it plays a role in the electronic pathways of organic photovoltaic cells .
Pharmacokinetics
Its solubility in common organic solvents is known to be good, which is important for its application in organic electronics .
Result of Action
The result of the compound’s action in an organic photovoltaic cell is the generation of electricity. When light is absorbed by the compound, it can excite electrons, creating an electric current .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of light absorption and electricity generation can be affected by the intensity and spectrum of the incident light . Additionally, the stability of the compound can be influenced by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of thieno2,3-fbenzothiole with 2-butyloctyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols .
Scientific Research Applications
4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno 2,3-fbenzothiole : Similar structure but with bromine substituents, which can alter its reactivity and electronic properties .
- 4,8-Bis[5-(2-butyloctyl)-2-thienyl]thieno 2,3-fbenzothiophene : Another related compound with thienyl substituents, used in similar applications .
Uniqueness
4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole stands out due to its specific substitution pattern, which provides a balance between electronic properties and solubility. This makes it particularly useful in the fabrication of high-performance organic electronic devices .
Properties
IUPAC Name |
4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMWEJMSZOOOGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCC)CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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